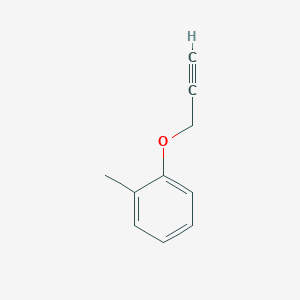

1-Methyl-2-(prop-2-yn-1-yloxy)benzene

描述

Structure

3D Structure

属性

IUPAC Name |

1-methyl-2-prop-2-ynoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-3-8-11-10-7-5-4-6-9(10)2/h1,4-7H,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTSDELLNSPMAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Pathways of 1 Methyl 2 Prop 2 Yn 1 Yloxy Benzene

Cycloaddition Reactions

The terminal alkyne functionality of 1-Methyl-2-(prop-2-yn-1-yloxy)benzene serves as a versatile dipolarophile or reaction partner in several types of cycloaddition reactions. These reactions are fundamental in constructing five-membered heterocyclic rings, which are prevalent scaffolds in medicinal chemistry and materials science.

1,3-Dipolar Cycloaddition with Diazomethane for Heterocyclic Scaffold Construction

The Huisgen 1,3-dipolar cycloaddition is a powerful method for synthesizing five-membered heterocycles. organic-chemistry.org This reaction involves a 1,3-dipole reacting with a dipolarophile in a concerted, pericyclic process involving 4 π-electrons from the dipole and 2 π-electrons from the dipolarophile. organic-chemistry.org In the case of 1-Methyl-2-(prop-2-yn-1-yloxy)benzene, the alkyne group acts as the dipolarophile.

When reacting with diazomethane, a common 1,3-dipole, a [3+2] cycloaddition occurs to form a pyrazole (B372694) ring. fu-berlin.dewikipedia.org The reaction with an alkene dipolarophile initially yields a pyrazoline, which may subsequently isomerize or be oxidized to the more stable aromatic pyrazole. wikipedia.org The reaction is typically regioselective, with the terminal nitrogen of the diazomethane preferentially bonding to the less sterically hindered carbon of the alkyne. This pathway provides a direct and efficient route to pyrazole derivatives, which are important building blocks in organic synthesis.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Aryl Propargyl Ethers

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions known for their high efficiency, reliability, and simple reaction conditions. nih.govacs.org This reaction provides a highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an organic azide (B81097). acs.orgresearchgate.net The reaction is catalyzed by a copper(I) species, which can be generated in situ from various copper(II) salts with a reducing agent or used directly. acs.org

For 1-Methyl-2-(prop-2-yn-1-yloxy)benzene, the terminal alkyne readily participates in CuAAC. The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. acs.org This process is exceptionally robust and compatible with a wide array of functional groups, making it a cornerstone of bioconjugation, drug discovery, and materials science. nih.govnih.gov Propargyl ethers, such as the title compound, are excellent substrates for CuAAC due to their combination of reactivity, stability, and ease of installation. nih.gov However, under certain conditions, such as elevated temperatures, side reactions like homo-coupling of the alkyne or cleavage of the aryl propargyl ether to the corresponding phenol (B47542) can occur. nih.gov

Nickel-Catalyzed Azide-Alkyne Cycloaddition (NiAAC) and the Influence of Aryl Substitution on Regioselectivity

While CuAAC is renowned for producing 1,4-disubstituted triazoles, nickel-catalyzed azide-alkyne cycloaddition (NiAAC) offers complementary regioselectivity, typically affording 1,5-disubstituted 1,2,3-triazoles. rsc.orgresearchgate.netmdpi.com This alternative regiochemical outcome provides access to a different class of triazole isomers that are otherwise difficult to synthesize.

The mechanism of NiAAC is distinct from that of CuAAC and is proposed to involve the formation of a nickellacyclopropene intermediate following the oxidative addition of the alkyne to a Ni(0) catalyst. rsc.orgkaist.ac.kr Subsequent coupling with the azide partner dictates the regioselectivity. rsc.orgkaist.ac.kr The choice of ligands on the nickel catalyst, as well as the electronic nature of the substituents on both the alkyne and the azide, can influence the reaction's efficiency and regioselectivity. rsc.orgmdpi.com For aryl propargyl ethers like 1-Methyl-2-(prop-2-yn-1-yloxy)benzene, the substitution pattern on the aromatic ring can impact the electronic properties of the alkyne, potentially influencing the catalytic cycle. This method has been developed into an enantioselective process, highlighting its utility in synthesizing chiral triazoles. nih.gov

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Nickel-Catalyzed Azide-Alkyne Cycloaddition (NiAAC) |

|---|---|---|

| Catalyst | Copper(I) species | Nickel(0) complexes (e.g., with Xantphos ligand) rsc.orgresearchgate.net |

| Primary Product | 1,4-disubstituted 1,2,3-triazole acs.orgresearchgate.net | 1,5-disubstituted 1,2,3-triazole rsc.orgmdpi.com |

| Key Intermediate | Copper-acetylide complex acs.org | Nickellacyclopropene rsc.orgkaist.ac.kr |

| Reaction Conditions | Typically mild, often in aqueous or organic solvents | Can be performed in water and organic solvents, often at room temperature researchgate.net |

| Aryl Substitution Influence | Generally high functional group tolerance | Electronic properties of aryl substituents can influence regioselectivity rsc.org |

Sigmatropic Rearrangement Processes

Sigmatropic rearrangements are pericyclic reactions where one sigma bond is replaced by another in an intramolecular process. wikipedia.org Aryl propargyl ethers, including 1-Methyl-2-(prop-2-yn-1-yloxy)benzene, are classic substrates for a specific type of nsf.govnsf.gov-sigmatropic rearrangement known as the Propargyl Claisen rearrangement.

Propargyl Claisen Rearrangement of Aryl Propargyl Ethers

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction. organic-chemistry.org In the aromatic Claisen rearrangement, an aryl propargyl ether undergoes a thermal nsf.govnsf.gov-sigmatropic shift to produce an ortho-substituted phenol. youtube.com For 1-Methyl-2-(prop-2-yn-1-yloxy)benzene, heating would cause the propargyl group to migrate from the oxygen atom to the ortho position of the benzene (B151609) ring.

The reaction proceeds through a concerted, chair-like transition state. organic-chemistry.org Following the initial rearrangement, a non-aromatic intermediate is formed, which then rapidly tautomerizes to the stable aromatic phenol product to restore aromaticity. wikipedia.orgorganic-chemistry.orgyoutube.com If both ortho positions are blocked, a subsequent nsf.govnsf.gov-Cope rearrangement can occur, moving the group to the para position. wikipedia.orgnih.gov Computational studies have shown that substituents on the aryl ring can influence the activation energy and regioselectivity of the rearrangement. nsf.govacs.org

| Starting Material | Key Intermediate | Final Product Type |

|---|---|---|

| Aryl Propargyl Ether | o-Allenylcyclohexadienone nsf.govacs.org | o-Allenylphenol (after tautomerization) |

| Aryl Propargyl Ether (ortho-substituted) | o-Allenylcyclohexadienone nsf.govacs.org | Benzofuran (B130515) or Benzopyran derivatives (via subsequent cyclization) nsf.gov |

Mechanistic Intermediates and the Formation of Allenic Systems

The mechanism of the Propargyl Claisen rearrangement is notable for the formation of a transient allene intermediate. nsf.govacs.org The nsf.govnsf.gov-sigmatropic shift transforms the aryl propargyl ether into an ortho-allenyl cyclohexadienone. nsf.govacs.org This highly reactive, non-aromatic ketone is a key mechanistic intermediate.

The fate of this allenic intermediate depends on the substitution pattern of the starting material. nsf.govacs.org In the simplest case, it undergoes keto-enol tautomerization to yield the corresponding ortho-allenyl phenol. youtube.com However, the allene itself can participate in subsequent intramolecular reactions. For instance, depending on the substituents, the allenic intermediate can undergo further reaction cascades, such as an intramolecular Diels-Alder reaction or an electrocyclization following a 1,5-hydrogen shift, leading to the formation of complex polycyclic systems like benzopyrans or tricyclic cores. nsf.govacs.org These competing pathways highlight the synthetic versatility of the Claisen rearrangement, allowing access to diverse molecular frameworks from a single type of precursor. nsf.gov

Impact of Ortho-Methyl Substitution on Rearrangement Pathways and Product Distribution

The thermal rearrangement of aryl propargyl ethers, a variant of the Claisen rearrangement, is a powerful method for the synthesis of complex cyclic structures. In the case of unsymmetrically substituted ethers like 1-Methyl-2-(prop-2-yn-1-yloxy)benzene, the ortho-methyl group plays a crucial directing role, leading to distinct and competing reaction cascades.

Computational studies, specifically using Density Functional Theory (DFT), have elucidated the mechanistic pathways available to substituted aryl propargyl ethers. nih.govnsf.govnih.gov These reactions are initiated by a rate-determining nsf.govnsf.gov-sigmatropic rearrangement. The presence of a substituent on one of the ortho carbons dictates the subsequent steps and ultimate product. nih.govnih.gov

For 1-Methyl-2-(prop-2-yn-1-yloxy)benzene, two primary rearrangement pathways are possible:

Pathway A: Rearrangement to the Substituted Ortho-Carbon (C2): When the propargyl group migrates to the methyl-substituted C2 position of the benzene ring, it forms an allene intermediate. This intermediate cannot tautomerize to an enol. nsf.gov Instead, it is primed to undergo a subsequent intramolecular Diels-Alder reaction, which results in the formation of a complex tricyclo[3.2.1.0]octane core. nih.govnih.gov This pathway is often kinetically favored.

Pathway B: Rearrangement to the Unsubstituted Ortho-Carbon (C6): Migration of the propargyl group to the unsubstituted C6 position leads to a different allene intermediate (an δ-allenyl cyclohexadienone). This intermediate can tautomerize to form an enol, which then undergoes a 6-electrocyclization reaction. The final step is aromatization, yielding a benzopyran derivative, specifically a 2H-chromene. nih.govnsf.govnih.gov In the case of the parent compound, this would lead to the formation of 2,4-dimethyl-2H-chromene.

The product distribution is a result of the competition between these pathways. While the rearrangement to the substituted carbon (Pathway A) may be kinetically faster, the reversibility of the Claisen rearrangement at elevated temperatures can allow for the thermodynamically more stable benzopyran product (from Pathway B) to accumulate and become the major product. nsf.gov Therefore, the reaction conditions, particularly temperature, can be tuned to favor one product over the other.

| Rearrangement Pathway | Position of Initial Attack | Key Intermediate | Subsequent Reaction | Final Product Core Structure |

|---|---|---|---|---|

| Pathway A (Kinetic) | C2 (Methyl-substituted) | Allene Cyclohexadienone | Intramolecular Diels-Alder | Tricyclo[3.2.1.0]octane |

| Pathway B (Thermodynamic) | C6 (Unsubstituted) | δ-Allenyl Cyclohexadienone | Tautomerization & 6π-Electrocyclization | Benzopyran (2H-Chromene) |

Catalytic Functionalization and Bond Cleavage Reactions

Beyond thermal rearrangements, the propargyl aryl ether motif in 1-Methyl-2-(prop-2-yn-1-yloxy)benzene is susceptible to a variety of catalytic transformations that functionalize or cleave different parts of the molecule.

Gold-Catalyzed Oxidation for Chroman-3-one Synthesis from Propargyl Aryl Ethers

Gold catalysts are exceptionally effective in activating the alkyne moiety of propargyl aryl ethers towards nucleophilic attack. A significant application of this reactivity is the synthesis of chroman-3-ones through an intramolecular oxidation reaction. nih.govnih.gov This transformation provides a highly efficient, two-step route from readily available phenols, representing a significant improvement over traditional multi-step syntheses. nih.gov

The reaction proceeds via the generation of an α-oxo gold carbene intermediate upon activation of the alkyne by the gold catalyst in the presence of an N-oxide oxidant. This highly reactive intermediate then undergoes an intramolecular C-H insertion into the benzylic C-H bond of the ether linkage, forming the chroman-3-one skeleton.

The gold-catalyzed oxidation exhibits excellent functional group tolerance, and the presence of substituents on the aromatic ring can influence the reaction's efficiency and regioselectivity. For substrates like 1-Methyl-2-(prop-2-yn-1-yloxy)benzene, the ortho-methyl group is well-tolerated. nih.gov Studies on the substrate scope of this reaction have shown that an ortho-methyl substitution on the benzene ring is "inconsequential" to the outcome, with the corresponding chroman-3-one being formed in good yield. nih.gov This indicates that the steric hindrance from the ortho-methyl group does not significantly impede the crucial cyclization and C-H insertion steps.

In cases of meta-substituted aryl propargyl ethers, the cyclization shows high regioselectivity, favoring attack at the less sterically hindered ortho position. nih.gov However, for an already ortho-substituted substrate like 1-Methyl-2-(prop-2-yn-1-yloxy)benzene, the reaction proceeds at the single available ortho position relative to the ether oxygen, leading to a single regioisomeric product, 8-methylchroman-3-one.

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-tert-Butylphenyl propargyl ether | 6-tert-Butylchroman-3-one | 78% | nih.gov |

| 1-Methyl-2-(prop-2-yn-1-yloxy)benzene | 8-Methylchroman-3-one | 75% | nih.gov |

| 1,3-Dimethyl-2-(prop-2-yn-1-yloxy)benzene | 6,8-Dimethylchroman-3-one | 81% | nih.gov |

| 1-Methoxy-2-(prop-2-yn-1-yloxy)benzene | 8-Methoxychroman-3-one | 73% | nih.gov |

Metal-Mediated Functionalization of the Alkyne Moiety (e.g., Hydroalkoxylation, Hydroamination)

The carbon-carbon triple bond in 1-Methyl-2-(prop-2-yn-1-yloxy)benzene is a versatile handle for various metal-catalyzed addition reactions. Hydroalkoxylation and hydroamination, the addition of an alcohol or amine across the alkyne, can be achieved using catalysts based on metals like gold, palladium, rhodium, and others. These reactions are typically atom-economical methods for constructing new C-O and C-N bonds.

In the context of an intramolecular reaction, which is common for propargyl ethers, a tethered nucleophile (like a hydroxyl or amino group elsewhere in the molecule) can add across the alkyne. For 1-Methyl-2-(prop-2-yn-1-yloxy)benzene itself, intermolecular hydroamination or hydroalkoxylation can occur. The regioselectivity of these additions (Markovnikov vs. anti-Markovnikov) is a key challenge and can often be controlled by the choice of metal catalyst and ligands. For terminal alkynes, late transition metals often catalyze the Markovnikov addition of N-H bonds, leading to the formation of enamines or imines.

Palladium-Catalyzed Cleavage of O-Propargyl Protecting Groups in Aryl Ethers

The propargyl group is often employed as a protecting group for phenols due to its stability under various conditions. Its removal, or deprotection, can be efficiently achieved using palladium catalysis. A mild and convenient method for the cleavage of O-propargyl bonds involves a copper-free palladium-mediated reaction in aqueous media.

This depropargylation is highly selective, allowing for the removal of the propargyl group from aryl ethers without affecting a wide range of other functional groups that might be present in the molecule. The proposed mechanism involves the formation of an allenylpalladium intermediate, which then undergoes nucleophilic attack by water, leading to the release of the free phenol and an acetone (B3395972) by-product. This method provides a valuable synthetic tool for unmasking a phenolic hydroxyl group when required.

Radical-Mediated Transformations Involving Propargyl and Allenyl Radicals

The propargyl moiety of 1-Methyl-2-(prop-2-yn-1-yloxy)benzene can also participate in radical reactions. Under appropriate conditions, radical initiation can lead to the formation of a propargyl radical, which exists in resonance with an allenyl radical. These highly reactive intermediates can undergo a variety of transformations, most notably intramolecular cyclizations.

For instance, a radical can be generated at the ortho-position of the aromatic ring, which can then add to the tethered alkyne. Depending on the mode of cyclization (e.g., 5-exo-dig vs. 6-endo-dig), this can lead to the formation of five- or six-membered heterocyclic rings. Computational studies on related systems have investigated the competition between ipso-cyclization and ortho-cyclization pathways in the reaction of aryl propiolates with radicals, showing that the specific pathway can be dependent on the reaction conditions and the nature of the radical species. rsc.org The generation of propargyl/allenyl radicals and their subsequent reactions provide a pathway to complex molecular architectures that are distinct from those obtained through pericyclic or ionic pathways.

Mechanistic Investigations and Computational Chemistry of 1 Methyl 2 Prop 2 Yn 1 Yloxy Benzene and Analogues

Elucidation of Reaction Mechanisms Through Computational Methods

Computational chemistry serves as a powerful lens to scrutinize reaction mechanisms at a molecular level, offering details that are often inaccessible through experimental means alone. For aryl propargyl ethers, computational methods have been instrumental in mapping out the complex reaction cascades that can occur, such as the Claisen rearrangement. These studies can explain how substituents influence both reactivity and regioselectivity. nsf.gov

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry for investigating reaction mechanisms. In the context of 1-Methyl-2-(prop-2-yn-1-yloxy)benzene and its analogues, DFT calculations are employed to model the activation of the alkyne group and subsequent nucleophilic attack, which are critical steps in many of their reactions.

DFT studies have been extensively used to investigate the mechanism of the Claisen rearrangement of aryl propargyl ethers. nih.gov These studies reveal that the reaction typically proceeds through a researchgate.netresearchgate.net-sigmatropic rearrangement. The activation of the alkyne is inherent to the concerted pericyclic nature of this transition state. While not a classical nucleophilic attack, the formation of the new carbon-carbon bond can be conceptualized as an intramolecular attack of the aromatic ring onto the activated propargyl group.

In catalyzed reactions, for instance with gold(I) catalysts, DFT calculations show that the activation of the alkyne begins with the coordination of the cationic gold complex to the carbon-carbon triple bond. frontiersin.org This coordination makes the alkyne more susceptible to nucleophilic attack. The calculations can elucidate the structures of these coordinated complexes and the energetic barriers for subsequent steps. frontiersin.org For example, in Au-catalyzed reactions of propargyl esters, a 5-exo-dig cyclization is often found to be the most favorable initial step compared to 6-endo-dig or direct hydration pathways. frontiersin.org

The following table illustrates typical relative Gibbs free energies for key steps in the rearrangement of a generic aryl propargyl ether, as determined by DFT calculations.

| Species | Relative Gibbs Free Energy (kcal/mol) in Gas Phase | Relative Gibbs Free Energy (kcal/mol) in Solvent |

| Reactant | 0.0 | 0.0 |

| Transition State 1 ( researchgate.netresearchgate.net-sigmatropic) | 38.4 | 37.9 |

| Intermediate 1 | 2.4 | 3.6 |

| Transition State 2 (Proton Transfer) | 32.5 | 34.5 |

| Intermediate 2 | -21.3 | -21.4 |

| Product | -37.2 | -37.2 |

| Note: Data is illustrative and based on findings for aryl propargyl ether systems. nih.govrsc.org The solvent used in these representative calculations is N,N-diethylaniline. nih.govresearchgate.netairitilibrary.com |

A significant strength of computational chemistry is the ability to locate and characterize transition state structures, which are fleeting and cannot be directly observed experimentally. For the Claisen rearrangement of aryl propargyl ethers, theoretical analysis provides detailed geometries of the transition states and the complete energetic profile of the reaction pathway.

DFT calculations have shown that the researchgate.netresearchgate.net-sigmatropic rearrangement is often the rate-determining step in the thermal cyclization of aryl propargyl ethers, leading to the formation of benzopyrans or benzofurans. nih.govairitilibrary.com The calculated activation energies are generally in good agreement with experimental results. nih.gov For instance, the Gibbs free energy of activation (ΔG‡) for this step has been calculated to be around 38.4 kcal/mol in the gas phase and 37.9 kcal/mol in a solvent like N,N-diethylaniline. nih.govairitilibrary.com

Computational studies can also rationalize the regioselectivity observed in unsymmetrical aryl propargyl ethers. By comparing the activation barriers for rearrangement at different ortho positions of the aromatic ring, the preferred reaction pathway can be predicted. nsf.gov For example, calculations might show that the transition state for rearrangement at a substituted ortho carbon is energetically favored over rearrangement at an unsubstituted ortho position, or vice versa, depending on the nature of the substituents. nsf.gov It has been shown that product distribution is not always kinetically controlled; in some cases, a reversible initial rearrangement allows for the eventual formation of the thermodynamically more stable product. nsf.gov

The table below presents a hypothetical energetic profile for competing Claisen rearrangement pathways in an unsymmetrical aryl propargyl ether, highlighting the kinetic versus thermodynamic control.

| Pathway | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Control |

| Rearrangement at C2 | 31.9 | -1.6 | Thermodynamic |

| Rearrangement at C6 | 32.6 | -10.0 | Kinetic |

| Note: This data is illustrative, based on computational findings for substituted aryl propargyl ethers. nsf.gov |

Modeling of Solvent Effects and Catalytic Environments on Reactivity

The surrounding environment, whether it be a solvent or a catalyst, can significantly influence the course and rate of a chemical reaction. Computational models are adept at simulating these effects, providing a deeper understanding of reactivity in realistic chemical settings.

Solvent effects are often modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium. mdpi.comeasychair.org This approach has been successfully applied to the Claisen rearrangement of aryl propargyl ethers, with calculations performed in solvents like N,N-diethylaniline to mimic experimental conditions. nih.govresearchgate.netairitilibrary.com Explicit solvent models, where individual solvent molecules are included in the calculation, can also be used for a more detailed picture of specific solute-solvent interactions, though this is computationally more demanding. mdpi.comeasychair.org Studies on other propargyl systems, such as propargyl chloroformate, have utilized the extended Grunwald-Winstein equation to analyze solvolysis rates in various solvents, revealing sensitivities to solvent nucleophilicity and ionizing power. nih.govresearchgate.net

In the realm of catalysis, computational modeling can shed light on how a catalyst alters the reaction mechanism and lowers the activation energy. For gold(I)-catalyzed reactions of propargyl esters, DFT studies have elucidated the role of ligands and additives. frontiersin.org For instance, the presence of 1,2,3-triazole has been shown to stabilize the gold catalyst, promote nucleophilic attack, and act as a relay for proton transfer. frontiersin.org By modeling the reaction pathways both with and without the catalyst, the precise role of the catalytic species can be determined.

Structure-Reactivity Relationships Derived from Computational Models, with Emphasis on Aryl Ether Systems

Computational chemistry is a powerful tool for establishing quantitative structure-reactivity relationships (QSRRs), which correlate molecular structure with chemical reactivity. researchgate.netnih.gov By systematically modifying the structure of a molecule in silico and calculating the corresponding changes in reactivity (e.g., reaction rates or equilibrium constants), predictive models can be developed. chemrxiv.orgacs.org

For aryl ether systems, computational models have been used to understand how substituents on the aromatic ring or on the ether side-chain affect reactivity. In the Claisen rearrangement of aryl propargyl ethers, DFT and Natural Bond Orbital (NBO) analysis have revealed that substituting methyl groups on the propargyl chain can decrease the stabilization energy, thereby favoring the rearrangement. nih.gov This is because such substitutions can lengthen the C-O bond and shorten the distance between the reacting carbon centers in the transition state. airitilibrary.com

Furthermore, computational studies on poly(aryl ether ketones) have involved developing non-bonded potentials for aryl-aryl interactions to accurately model their crystal structures. nih.gov These fundamental studies contribute to a broader understanding of the structure and properties of materials based on aryl ether building blocks. The overarching goal of such studies is to create predictive frameworks where the reactivity and properties of new aryl ether compounds can be accurately estimated based on their structure, accelerating the design of new molecules and materials. nih.gov

Advanced Spectroscopic Characterization Methodologies for Propargyl Aryl Ethers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 1-Methyl-2-(prop-2-yn-1-yloxy)benzene, ¹H NMR spectroscopy would reveal distinct signals for each type of proton. The aromatic protons on the benzene (B151609) ring would appear in the range of δ 6.8-7.2 ppm, exhibiting complex splitting patterns due to spin-spin coupling with adjacent protons. The methyl group (–CH₃) attached to the ring would produce a singlet at approximately δ 2.2 ppm. The methylene (B1212753) protons (–O–CH₂–) of the propargyl group are expected to show a doublet around δ 4.7 ppm, coupled to the acetylenic proton. The terminal acetylenic proton (–C≡C–H) itself would appear as a triplet at approximately δ 2.5 ppm.

¹³C NMR spectroscopy provides complementary information by detecting the carbon backbone. nih.gov The spectrum of 1-Methyl-2-(prop-2-yn-1-yloxy)benzene would display ten distinct signals, corresponding to each unique carbon atom. The aromatic carbons would resonate in the δ 110-158 ppm region. The acetylenic carbons are characteristic, with the terminal carbon (–C≡CH) appearing around δ 75 ppm and the quaternary alkyne carbon (–C≡CH) at approximately δ 80 ppm. The methylene carbon (–O–CH₂–) would be found near δ 56 ppm, and the methyl carbon (–CH₃) would be observed upfield, around δ 16 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Methyl-2-(prop-2-yn-1-yloxy)benzene

| Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Aromatic | ¹H | 6.8 - 7.2 | Multiplet |

| Methylene (-O-CH₂-) | ¹H | ~4.7 | Doublet |

| Acetylenic (-C≡C-H) | ¹H | ~2.5 | Triplet |

| Methyl (-CH₃) | ¹H | ~2.2 | Singlet |

| Aromatic (C-O) | ¹³C | ~156 | Singlet |

| Aromatic (C-C) | ¹³C | 110 - 130 | Singlet |

| Quaternary Alkyne (-C≡C-) | ¹³C | ~80 | Singlet |

| Terminal Alkyne (-C≡C-H) | ¹³C | ~75 | Singlet |

| Methylene (-O-CH₂-) | ¹³C | ~56 | Singlet |

| Methyl (-CH₃) | ¹³C | ~16 | Singlet |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a unique "fingerprint" and identifying the functional groups present. uobasrah.edu.iq

In the IR spectrum of 1-Methyl-2-(prop-2-yn-1-yloxy)benzene, several characteristic absorption bands would confirm its structure. A sharp, strong peak around 3300 cm⁻¹ corresponds to the stretching vibration of the terminal acetylenic C–H bond. The carbon-carbon triple bond (C≡C) stretch gives rise to a weaker, but sharp, absorption near 2120 cm⁻¹. The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and aromatic C–H stretching just above 3000 cm⁻¹. docbrown.info The aryl ether linkage (Ar–O–C) would be identified by a strong C–O stretching band, typically around 1240 cm⁻¹. Aliphatic C–H stretching from the methyl and methylene groups would be observed in the 2850-2960 cm⁻¹ range. mpg.de

Raman spectroscopy provides complementary information, as vibrational modes that are weak in IR may be strong in Raman, and vice versa. For instance, the C≡C triple bond stretch, which is often weak in the IR spectrum of terminal alkynes, typically shows a strong signal in the Raman spectrum. nih.gov This makes the combined use of IR and Raman spectroscopy a powerful method for unambiguous functional group identification. researchgate.net

Characteristic Vibrational Frequencies for 1-Methyl-2-(prop-2-yn-1-yloxy)benzene

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Acetylenic C–H | Stretch | ~3300 | Strong, Sharp (IR) |

| Aromatic C–H | Stretch | 3000 - 3100 | Medium (IR) |

| Aliphatic C–H | Stretch | 2850 - 2960 | Medium (IR) |

| Alkyne C≡C | Stretch | ~2120 | Weak-Medium (IR), Strong (Raman) |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong (IR) |

| Aryl Ether C–O | Stretch | ~1240 | Strong (IR) |

| Aromatic C–H | Bend (Out-of-Plane) | 750 - 900 | Strong (IR) |

Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., MS, MALDI-TOF-MS, FAB-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through analysis of its fragmentation patterns. For 1-Methyl-2-(prop-2-yn-1-yloxy)benzene, the molecular formula is C₁₀H₁₀O, corresponding to a molecular weight of approximately 146.19 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the molecule would produce a molecular ion peak ([M]⁺˙) at a mass-to-charge ratio (m/z) of 146. This peak confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) could determine the exact mass (146.0732) with high precision, confirming the elemental formula. mpg.de

The fragmentation pattern provides further structural evidence. Key fragmentation pathways for 1-Methyl-2-(prop-2-yn-1-yloxy)benzene would likely involve cleavage of the ether bond.

Loss of a propargyl radical (•CH₂C≡CH) would generate a fragment ion at m/z 107, corresponding to the [M – C₃H₃]⁺ ion.

Cleavage of the C–O bond could also lead to a propargyl cation [C₃H₃]⁺ at m/z 39.

A prominent peak at m/z 91, corresponding to the [C₇H₇]⁺ ion, is also plausible, arising from rearrangement and loss of the propargyloxy group, similar to the formation of the tropylium (B1234903) ion from toluene (B28343) derivatives. docbrown.info

Advanced ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Fast Atom Bombardment (FAB) are "softer" methods that can be used to observe the molecular ion with minimal fragmentation, which is particularly useful for more fragile molecules. Predicted collision cross section (CCS) values can also be calculated for different adducts (e.g., [M+H]⁺, [M+Na]⁺), providing another layer of data for structural confirmation in ion mobility-mass spectrometry. uni.lu

Expected Mass Spectrometry Fragments for 1-Methyl-2-(prop-2-yn-1-yloxy)benzene

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 146 | Molecular Ion [M]⁺˙ | [C₁₀H₁₀O]⁺˙ |

| 107 | [M – C₃H₃]⁺ | [C₇H₇O]⁺ |

| 91 | [M – C₃H₃O]⁺ (rearranged) | [C₇H₇]⁺ |

| 39 | [C₃H₃]⁺ | [C₃H₃]⁺ |

X-ray Diffraction for Definitive Solid-State Structure Determination

X-ray diffraction (XRD), specifically single-crystal X-ray crystallography, stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and crystal packing.

To perform this analysis on a propargyl aryl ether, a suitable single crystal of the compound must first be grown. The crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed. While a crystal structure for 1-Methyl-2-(prop-2-yn-1-yloxy)benzene itself is not reported, analysis of related compounds containing the propargyloxy-phenyl moiety demonstrates the power of this technique. nih.gov For example, X-ray analysis of chalcone (B49325) derivatives bearing this group has confirmed the E configuration of double bonds, the dihedral angles between aromatic rings, and the specific intermolecular C–H···O hydrogen bonds that dictate the crystal packing. nih.gov Such an analysis for 1-Methyl-2-(prop-2-yn-1-yloxy)benzene, if crystallized, would precisely measure the C≡C bond length (~1.20 Å), the C–O–C bond angle of the ether linkage (~118°), and the orientation of the propargyl group relative to the plane of the benzene ring.

Surface-Sensitive Spectroscopies for Adsorption and Surface Reactivity Studies (e.g., XPS, HREELS)

Surface-sensitive spectroscopies are employed to study the chemical and physical properties of molecules adsorbed onto surfaces, which is critical for applications in catalysis, materials science, and electronics.

X-ray Photoelectron Spectroscopy (XPS) could be used to investigate the elemental composition and chemical state of 1-Methyl-2-(prop-2-yn-1-yloxy)benzene adsorbed on a substrate. By irradiating the surface with X-rays, core-level electrons are ejected, and their kinetic energy is measured. This would yield distinct peaks for C 1s and O 1s. High-resolution scans of these peaks could differentiate between the various carbon environments (aromatic, methyl, methylene, and acetylenic) and the ether oxygen, providing insight into the molecule's interaction with the surface.

High-Resolution Electron Energy Loss Spectroscopy (HREELS) is a surface vibrational spectroscopy technique. It involves scattering a beam of low-energy electrons off the surface and measuring the energy lost to vibrational excitations of the adsorbed molecules. HREELS could be used to observe the characteristic vibrational modes of adsorbed 1-Methyl-2-(prop-2-yn-1-yloxy)benzene. Changes in the frequencies of the acetylenic C–H and C≡C stretching modes upon adsorption, for example, could indicate a chemical interaction between the alkyne group and the surface, providing information on the adsorption geometry and bonding mechanism.

Applications in Complex Molecule Synthesis and Materials Science

Role as Precursors for Diverse Heterocyclic Compounds

The propargyl group in 1-Methyl-2-(prop-2-yn-1-yloxy)benzene is a key functional moiety that enables its use in the synthesis of a wide array of heterocyclic compounds. The terminal alkyne can participate in various cyclization and cycloaddition reactions to form five- and six-membered rings.

Pyrazoles and Triazoles : The terminal alkyne is a classic participant in 1,3-dipolar cycloaddition reactions. For instance, reaction with diazo compounds can yield pyrazole (B372694) derivatives, while reaction with azides (often catalyzed by copper in "click chemistry") produces 1,2,3-triazoles. nih.gov These heterocyclic cores are prevalent in many pharmacologically active compounds. nih.govzsmu.edu.ua The synthesis of pyrazole and triazole derivatives is a common application for molecules containing a terminal alkyne. nih.govzsmu.edu.ua

Chromanones and Chromenes : Intramolecular reactions are a powerful strategy for building fused ring systems. The intramolecular hydroarylation of aryl propargyl ethers, including derivatives of 1-Methyl-2-(prop-2-yn-1-yloxy)benzene, can lead to the formation of chromenes. rsc.org This reaction involves the cyclization of the aromatic ring onto the alkyne, typically promoted by a catalyst. rsc.org Depending on the reaction conditions and subsequent steps, related structures like chromanones can also be accessed.

Pyrroles : Substituted pyrroles, which are important motifs in bioactive molecules and natural products, can be synthesized using tandem reactions involving propargyl derivatives. nih.gov A copper-catalyzed sequence involving propargylation, azacyclization, and isomerization can transform β-enamino compounds and propargyl acetates into pentasubstituted pyrroles. nih.gov

| Heterocycle | General Reaction Type | Key Reagent/Condition |

|---|---|---|

| Pyrazoles | 1,3-Dipolar Cycloaddition | Diazo compounds |

| Triazoles | 1,3-Dipolar Cycloaddition (Click Chemistry) | Azides, Copper catalyst |

| Chromenes | Intramolecular Hydroarylation | Indium or other catalysts |

| Pyrroles | Tandem Propargylation/Cyclization | β-enamino compounds, Copper catalyst |

Intermediates in the Synthesis of Natural Products and Bioactive Molecules

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration. nih.govmdpi.com This makes 1-Methyl-2-(prop-2-yn-1-yloxy)benzene and related propargyl ethers valuable intermediates in the multi-step synthesis of complex target molecules, including natural products and their analogues.

The strategic placement of the propargyl group allows for its transformation at a later stage of a synthesis. For example, it can be used in coupling reactions to append other fragments to the molecule or can be converted into other functional groups as needed for the final target structure. mdpi.com While specific examples detailing the use of 1-Methyl-2-(prop-2-yn-1-yloxy)benzene in the total synthesis of a named natural product are not prevalent in the reviewed literature, its role as a versatile building block is well-established within the broader context of organic synthesis. nih.govmdpi.com The synthesis of hydrazone analogues from related 2-(prop-2-yn-1-yloxy)benzaldehydes highlights how this structural motif can be incorporated into molecules with potential biological activities, such as antioxidant properties. tubitak.gov.tr

Building Blocks for Polyfunctional Organic Architectures

Beyond serving as a simple precursor, 1-Methyl-2-(prop-2-yn-1-yloxy)benzene functions as a bifunctional building block. nih.gov It possesses two key regions for chemical modification: the terminal alkyne and the aromatic ring. This dual reactivity allows for the construction of more complex, polyfunctional organic architectures.

Sequential Functionalization : One can selectively react either the alkyne or the aromatic ring, leaving the other functional group intact for subsequent transformations. For instance, the alkyne can undergo a Sonogashira coupling with an aryl halide, and the aromatic ring could later be subjected to electrophilic substitution.

Orthogonal Chemistry : The distinct reactivity of the alkyne (e.g., in cycloadditions or coupling reactions) and the aryl ether (e.g., cleavage or rearrangement) allows for orthogonal chemical strategies, enabling the stepwise assembly of complex structures.

Scaffold for Diversity : By modifying both the aromatic ring (e.g., adding substituents) and the propargyl group, a diverse library of molecules can be generated from a common scaffold. This approach is fundamental in fields like medicinal chemistry for exploring structure-activity relationships. mdpi.com

The incorporation of such building blocks is crucial for creating inorganic-organic hybrid polymers and other complex macromolecules. researchgate.netresearchgate.net

Development of Hybrid Systems and Functional Materials Utilizing Propargyl Aryl Ether Moieties

The propargyl aryl ether moiety is a key component in the field of materials science, particularly in the development of high-performance polymers and functional materials. The terminal alkyne group is an excellent site for polymerization and cross-linking reactions.

Thermosetting Resins : Propargyl ether-functionalized polymers can be transformed into highly durable, cross-linked networks upon heating. rsc.org This thermal curing process leads to materials with high thermal stability, a high glass transition temperature (Tg), and excellent mechanical properties, such as a high storage modulus. rsc.org These characteristics make them suitable for applications in the microelectronics industry as insulating materials. rsc.org

Polymer Synthesis : The reaction of phenols with alkynes, known as phenol-yne click polymerization, can produce poly(aryl ether)s. acs.org This method is valued for its high reactivity and atom economy. acs.org Propargyl aryl ethers can be incorporated as monomers in such polymerizations to create novel materials with specific properties.

Functionalization of Polymers : The propargyl group can be introduced into existing polymer backbones, such as polycarbonates, to create functionalized polymers. tandfonline.com These pendant propargyloxy groups can then be used for further chemical modification or for cross-linking the polymer chains. tandfonline.com

Non-Isocyanate Curing Agents : Bis(propargyl) aromatic ethers have been investigated as potential replacements for isocyanate-based curing agents. rsc.org They can react with polymers like glycidyl (B131873) azide (B81097) polymer (GAP) to form cured materials with good mechanical properties, avoiding the use of catalysts and specific environmental conditions often required for isocyanates. rsc.org

| Application Area | Key Feature/Process | Resulting Material Property | Reference |

|---|---|---|---|

| Thermosetting Resins | Thermal post-polymerization (curing) | High thermal stability, high Tg, high modulus | rsc.org |

| Polymer Synthesis | Phenol-yne click polymerization | Poly(aryl ether)s with fluorescent properties | acs.org |

| Polymer Functionalization | Incorporation of pendant propargyloxy groups | Enables cross-linking and further modification | tandfonline.com |

| Curing Agents | Replacement for isocyanates | Good mechanical properties, catalyst-free curing | rsc.org |

Future Research Directions and Perspectives in Propargyl Aryl Ether Chemistry

Development of Novel Catalytic Systems for Enhanced Chemo- and Regioselectivity

A primary challenge in the transformation of substituted propargyl aryl ethers like 1-Methyl-2-(prop-2-yn-1-yloxy)benzene is controlling the chemo- and regioselectivity of reactions. The development of novel catalytic systems is a frontier in addressing this challenge.

Transition-metal catalysis, particularly with gold, has emerged as a powerful tool for activating the alkyne moiety in propargyl ethers, enabling a range of cycloisomerization and rearrangement reactions. nih.gov Gold(I) and Gold(III) complexes are particularly effective due to their potent π-Lewis acidity. nih.gov Future research will focus on designing chiral ligands for these metal catalysts to achieve high enantioselectivity in reactions, which is crucial for pharmaceutical applications. acs.org For instance, gold-catalyzed cyclization can be directed to form specific isomers by tuning the electronic and steric properties of the ligands. beilstein-journals.org The choice of ligand can control whether a reaction proceeds through a [4+3] or a [4+2] cycloaddition, leading to different carbocyclic frameworks. beilstein-journals.org

Beyond gold, other transition metals such as platinum, palladium, and rhodium are being explored. The goal is to create catalysts that can selectively promote one reaction pathway over another, for example, favoring the formation of a six-membered chromene ring versus a five-membered benzofuran (B130515) ring from the same propargyl aryl ether precursor. Lewis base catalysts are also being investigated to control the release and delivery of reagents in reactions like bromochlorination, which could be applied to functionalize the unsaturated systems in propargyl ethers with high precision. acs.orgnih.gov

| Catalyst Type | Metal Center | Key Advantages | Future Research Focus |

|---|---|---|---|

| Homogeneous Metal Catalysts | Au(I), Au(III) | High π-Lewis acidity, excellent for alkyne activation and cycloisomerization. nih.gov | Development of chiral ligands for enantioselective control. acs.org |

| Homogeneous Metal Catalysts | Pt, Pd, Rh | Diverse reactivity profiles, potential for novel transformations. | Improving regioselectivity in Claisen rearrangements and cyclizations. |

| Organocatalysts | N/A (e.g., Lewis Bases) | Metal-free, can offer unique selectivity, inexpensive. acs.orgnih.gov | Expanding scope to a wider range of propargyl ether reactions. |

| Heterogeneous Catalysts | Supported Au Nanoparticles | Ease of separation and catalyst recycling, potential for flow chemistry. researchgate.net | Improving stability and preventing leaching of metal particles. |

Exploration of Sustainable and Green Synthesis Methodologies for Aryl Propargyl Ethers

The traditional synthesis of aryl propargyl ethers, often achieved through the Williamson ether synthesis, typically involves the use of polar aprotic solvents and strong bases, which can be environmentally problematic. acsgcipr.org A significant future direction is the development of greener and more sustainable synthetic routes. researchgate.net

This includes the use of environmentally benign solvents like water, or even solvent-free conditions. brainly.com Micellar catalysis, which uses surfactants in water to create nanoreactors, is a promising approach to facilitate reactions of hydrophobic compounds like 1-Methyl-2-(prop-2-yn-1-yloxy)benzene in an aqueous medium. novartis.comresearchgate.net Alternative energy sources, such as microwave irradiation, are also being explored to accelerate reaction times and reduce energy consumption. brainly.commdpi.com

Furthermore, research is focused on replacing hazardous reagents with greener alternatives. For example, biocatalysis, which utilizes enzymes to perform chemical transformations, offers high selectivity under mild conditions. mdpi.com The development of enzymatic methods for etherification would represent a major step forward in the sustainable synthesis of propargyl aryl ethers. The principles of atom economy are also central, with a focus on designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. jddhs.com

Integration into Flow Chemistry for Scalable Synthesis and Transformation

For the industrial application of propargyl aryl ethers and their derivatives, scalable and safe synthesis methods are essential. Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, offers numerous advantages. youtube.comspringerprofessional.de

Flow reactors provide superior control over reaction parameters such as temperature and pressure, which is particularly important for highly exothermic reactions like the Claisen rearrangement. researchgate.net This enhanced control can lead to higher yields, cleaner reaction profiles, and improved safety by minimizing the risk of thermal runaways. researchgate.net The small reactor volumes and high surface-area-to-volume ratios allow for efficient heat exchange. researchgate.net

Future research will focus on integrating multi-step syntheses into continuous-flow processes. nih.govuc.pt For a compound like 1-Methyl-2-(prop-2-yn-1-yloxy)benzene, this could involve a flow system where the initial ether synthesis is immediately followed by a catalytic rearrangement or cyclization step, avoiding the isolation of intermediates. researchgate.net This "telescoped" approach streamlines the manufacturing process, reduces waste, and allows for automated, on-demand production. researchgate.net

Computational Design and Prediction of Unprecedented Reactivity Profiles for Substituted Propargyl Aryl Ethers

Computational chemistry has become an indispensable tool in modern organic synthesis. ethz.ch Density Functional Theory (DFT) calculations are increasingly used to investigate reaction mechanisms, predict product distributions, and understand the factors controlling reactivity and selectivity. acs.orgnih.gov

For substituted propargyl aryl ethers, computational models can predict how substituents on the aromatic ring, such as the methyl group in 1-Methyl-2-(prop-2-yn-1-yloxy)benzene, will influence the outcome of reactions like the Claisen rearrangement. acs.orgnsf.gov DFT studies can elucidate the energetics of different reaction pathways, helping to explain why one regioisomer is formed preferentially over another. nih.gov For example, computations can determine whether a rearrangement to the substituted ortho position or the unsubstituted ortho position is more favorable. acs.org

常见问题

Q. What are the common synthetic routes for preparing 1-Methyl-2-(prop-2-yn-1-yloxy)benzene?

- Methodological Answer: The compound is synthesized via nucleophilic aromatic substitution or Williamson ether synthesis. A typical procedure involves reacting 2-methylphenol with propargyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (DMF or acetone) under reflux (60–80°C, 12–24 hours). Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate) . Optimization of base concentration and reaction time is critical to minimize side products like dimerized alkynes .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

- Methodological Answer: Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation of a saturated solution (e.g., in dichloromethane/hexane). Data collection is performed using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structure solution and refinement use SHELXL for small-molecule refinement, with WinGX providing a GUI for data processing. Anisotropic displacement parameters and hydrogen bonding networks are analyzed to confirm stereochemistry .

Q. What is the reactivity profile of the propargyloxy group in this compound?

- Methodological Answer: The terminal alkyne undergoes Huisgen 1,3-dipolar cycloaddition with azides to form triazoles (click chemistry) under Cu(I) catalysis . It also reacts with electrophiles (e.g., bromine) via alkyne halogenation and with oxidizing agents (e.g., KMnO₄) to yield carboxylic acids. Kinetic studies require monitoring by TLC or GC-MS to track intermediate formation .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in alkyne-functionalized benzene derivatives?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density distributions. For 1-Methyl-2-(prop-2-yn-1-yloxy)benzene, Fukui indices identify nucleophilic/electrophilic sites, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions influencing reactivity. Software like Gaussian or ORCA is used, with solvent effects modeled via COSMO .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data during structure elucidation?

- Methodological Answer: Discrepancies (e.g., NMR vs. X-ray dihedral angles) are addressed by:

Q. How does steric hindrance from the methyl group influence reaction pathways in derivatives of this compound?

- Methodological Answer: Steric effects are quantified via X-ray crystallography (torsion angles) and computational models (van der Waals radii). For example, the methyl group at position 1 hinders electrophilic substitution at the ortho position, directing reactions to the para position. Competitive experiments with isotopic labeling (e.g., D₂O exchange) validate mechanistic hypotheses .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。